molecular formula C12H8Br2 B12563186 Benzene, 1,2-bis(3-bromo-1-propynyl)- CAS No. 173382-69-9

Benzene, 1,2-bis(3-bromo-1-propynyl)-

Cat. No.: B12563186
CAS No.: 173382-69-9
M. Wt: 312.00 g/mol
InChI Key: BFWQMRPBPCARDC-UHFFFAOYSA-N
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Description

Benzene, 1,2-bis(3-bromo-1-propynyl)-: is an organic compound characterized by the presence of two brominated propynyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine and a Lewis acid catalyst such as aluminum chloride or ferric bromide to brominate benzene . The subsequent introduction of propynyl groups can be achieved through various coupling reactions, such as the Sonogashira coupling, which involves the reaction of a bromo-substituted benzene with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of Benzene, 1,2-bis(3-bromo-1-propynyl)- may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis(3-bromo-1-propynyl)- involves its ability to participate in electrophilic aromatic substitution and coupling reactions. The bromine atoms and propynyl groups play a crucial role in these reactions by influencing the reactivity and stability of the compound . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Properties

CAS No.

173382-69-9

Molecular Formula

C12H8Br2

Molecular Weight

312.00 g/mol

IUPAC Name

1,2-bis(3-bromoprop-1-ynyl)benzene

InChI

InChI=1S/C12H8Br2/c13-9-3-7-11-5-1-2-6-12(11)8-4-10-14/h1-2,5-6H,9-10H2

InChI Key

BFWQMRPBPCARDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CCBr)C#CCBr

Origin of Product

United States

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